(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
Overview
Description
(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a thiophene ring substituted with ethyl and methyl groups, and a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis . The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, (4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
Its structural features make it a candidate for the development of drugs targeting specific biological pathways .
Industry
In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of (4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes . These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and piperazine derivatives. Examples include:
Thiophene-based drugs: Suprofen and Articaine.
Piperazine-based drugs: Fluphenazine and Trifluoperazine.
Uniqueness
The uniqueness of (4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with diverse biological targets .
Properties
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c1-3-14-13(2)23-12-15(14)18(22)21-10-8-20(9-11-21)17-7-5-4-6-16(17)19/h4-7,12H,3,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQKMDZMOPCGEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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